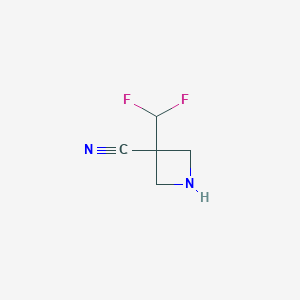

3-(Difluoromethyl)azetidine-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6F2N2 |

|---|---|

Molecular Weight |

132.11 g/mol |

IUPAC Name |

3-(difluoromethyl)azetidine-3-carbonitrile |

InChI |

InChI=1S/C5H6F2N2/c6-4(7)5(1-8)2-9-3-5/h4,9H,2-3H2 |

InChI Key |

TZFNWWLHBRUXEE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C#N)C(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Difluoromethyl Azetidine 3 Carbonitrile

Ring-Opening Reactions of the Azetidine (B1206935) Core

The azetidine ring possesses significant ring strain (approximately 25-26 kcal/mol), making it susceptible to ring-opening reactions under various conditions. nih.govrsc.orgrsc.orgresearchwithrutgers.com This strain is the driving force for many of its characteristic transformations.

Nucleophilic Ring Opening Reactions

Nucleophilic attack on the azetidine ring is a common mode of reaction, typically requiring activation of the ring. This activation can be achieved by N-acylation, N-alkylation, or by treatment with a Lewis or Brønsted acid, which enhances the electrophilicity of the ring carbons. youtube.com For an N-unsubstituted azetidine like 3-(difluoromethyl)azetidine-3-carbonitrile, protonation of the nitrogen atom under acidic conditions would generate a highly reactive azetidinium ion.

The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. In the case of this compound, the C3 position is sterically hindered by the difluoromethyl and nitrile groups. Therefore, nucleophilic attack would be expected to occur at the less substituted C2 or C4 positions. The electron-withdrawing nature of the substituents at C3 would also electronically disfavor nucleophilic attack at this position.

Table 1: Predicted Nucleophilic Ring-Opening Reactions of this compound

| Nucleophile | Activating Agent | Expected Product |

| Halides (e.g., Cl⁻, Br⁻) | Acid (e.g., HCl, HBr) | 3-(Difluoromethyl)-3-(halomethyl)propan-1-amine derivatives |

| Alcohols (e.g., CH₃OH) | Lewis Acid (e.g., BF₃·OEt₂) | 3-(Difluoromethyl)-3-(alkoxymethyl)propan-1-amine derivatives |

| Amines (e.g., RNH₂) | Acid or Heat | N-substituted 1,3-diaminopropane (B46017) derivatives |

| Thiolates (e.g., RS⁻) | Base | 3-(Difluoromethyl)-3-((alkylthio)methyl)propan-1-amine derivatives |

Note: The specific reaction conditions and yields for these predicted reactions are not available in the literature for this compound and are based on general azetidine reactivity.

Ring Opening via Radical Pathways

The azetidine ring can also undergo ring-opening via radical intermediates. researchgate.netchemrxiv.org These reactions are often initiated by photoredox catalysis or radical initiators. The stability of the resulting radical intermediate plays a crucial role in determining the reaction pathway. While specific studies on this compound are lacking, it is conceivable that under appropriate conditions, a radical could be generated on the azetidine ring, leading to ring-opened products. The presence of the difluoromethyl group might also influence radical reactions, as fluorinated alkyl groups can exhibit unique reactivity in radical processes.

Strain-Driven Reactivity of Azetidines

The considerable ring strain of azetidines is a key factor in their reactivity. nih.govrsc.orgrsc.orgresearchwithrutgers.com This inherent strain facilitates ring-opening reactions that are not as readily observed in less strained five- or six-membered rings. The relief of this strain provides a thermodynamic driving force for reactions that lead to acyclic products. This principle underpins the propensity of azetidines to undergo the nucleophilic and radical ring-opening reactions discussed above.

Functionalization and Derivatization of the Azetidine Ring System

Beyond ring-opening, the azetidine ring can be functionalized while retaining the four-membered core. These reactions are of significant interest for the synthesis of complex molecules in medicinal chemistry.

Functional Group Tolerance in Azetidine Modifications

The compatibility of various functional groups is a critical consideration in the synthetic manipulation of azetidines. Modern synthetic methods, such as photoredox catalysis and transition-metal-catalyzed cross-coupling reactions, have demonstrated broad functional group tolerance in the modification of azetidine rings. acs.orgnih.gov For this compound, the nitrile and difluoromethyl groups are generally stable under a range of reaction conditions, allowing for selective modification at other positions of the molecule, such as the nitrogen atom.

C-C Bond Forming Reactions on the Azetidine Ring

The formation of new carbon-carbon bonds on the azetidine ring is a powerful tool for increasing molecular complexity. rsc.org For this compound, C-C bond formation could be envisioned at the nitrogen atom via N-alkylation or N-arylation, or potentially at the C2 or C4 positions. While direct C-H functionalization of the azetidine ring is a challenging but emerging area, reactions involving pre-functionalized derivatives are more common.

A relevant transformation for the nitrile group is its conversion to other functional groups. For instance, a patent describes the conversion of N-benzyl-3-cyanoazetidine to the corresponding methyl ester by reaction with methanol, followed by hydrolysis to the carboxylic acid. A similar transformation could be anticipated for this compound, providing a route to the corresponding carboxylic acid or ester, which are valuable handles for further derivatization.

Table 2: Potential Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-(difluoromethyl)azetidine-3-carbonitrile |

| N-Acylation | Acyl chloride, Base | N-Acyl-3-(difluoromethyl)azetidine-3-carbonitrile |

| Nitrile Hydrolysis | Acid or Base, H₂O | 3-(Difluoromethyl)azetidine-3-carboxylic acid |

| Nitrile to Ester | Alcohol, Acid catalyst | Alkyl 3-(difluoromethyl)azetidine-3-carboxylate |

Note: These are plausible transformations based on general chemical principles and analogous reactions. Specific experimental data for this compound is not publicly available.

Nitrogen Functionalization of the Azetidine Ring

The secondary amine within the azetidine ring of this compound is a key site for molecular diversification. Assuming the nitrogen is not protected, it can readily undergo a variety of standard amine functionalization reactions. These transformations allow for the attachment of diverse substituents, significantly altering the molecule's physical, chemical, and biological properties. Common functionalization strategies include N-alkylation, N-acylation, and N-sulfonylation.

For instance, following deprotection, the azetidine nitrogen can be functionalized through reactions like nucleophilic aromatic substitution or reductive amination. acs.org These methods are crucial for building more complex molecular architectures, often used in the development of pharmaceutical candidates. The installation of an electron-withdrawing group, such as a Boc or Bus group, on the nitrogen is also a common strategy to facilitate other reactions, such as α-lithiation at the C2 position. mdpi.com

Below is a table illustrating potential N-functionalization reactions.

| Reagent Class | Specific Reagent Example | Expected Product Structure | Reaction Type |

| Acyl Halide | Acetyl chloride | N-acetyl-3-(difluoromethyl)azetidine-3-carbonitrile | N-Acylation |

| Sulfonyl Halide | Benzenesulfonyl chloride | N-(phenylsulfonyl)-3-(difluoromethyl)azetidine-3-carbonitrile | N-Sulfonylation |

| Alkyl Halide | Benzyl bromide | N-benzyl-3-(difluoromethyl)azetidine-3-carbonitrile | N-Alkylation |

| Aldehyde/Ketone | 3,5-Dichlorobenzaldehyde | N-(3,5-dichlorobenzyl)-3-(difluoromethyl)azetidine-3-carbonitrile | Reductive Amination |

Reactivity Profile of the Difluoromethyl Moiety

The difluoromethyl (CHF₂) group is a prominent feature in modern medicinal chemistry. It is often employed as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, primarily because the polarized C-H bond can act as a competent hydrogen bond donor. rsc.org Its presence significantly influences the electronic properties of the entire molecule.

Transformations of the C-F Bond in the Difluoromethyl Group

The carbon-fluorine bond is exceptionally strong, making its transformation synthetically challenging. Direct cleavage and functionalization of a C-F bond in a CHF₂ group requires specialized and often harsh conditions. However, recent advances in catalysis have provided pathways for such transformations. For example, methods utilizing frustrated Lewis pairs have been developed for the selective activation of C-F bonds, enabling processes like fluorine-18 (B77423) radiolabeling of CHF₂ groups. This two-step defluorination/radiofluorination process is attractive for the development of radiotracers for positron emission tomography (PET). While not a simple benchtop reaction, it represents a potential route for isotopic labeling of this compound.

Influence of the Difluoromethyl Group on Azetidine Reactivity

The difluoromethyl group exerts a powerful electron-withdrawing effect due to the high electronegativity of the two fluorine atoms. This has a direct impact on the adjacent quaternary carbon and, by extension, the rest of the azetidine ring.

A primary consequence of this inductive effect is a significant decrease in the basicity (pKa) of the azetidine nitrogen. The electron density on the nitrogen atom is pulled towards the CHF₂ group, rendering the lone pair less available for protonation or for acting as a nucleophile. mdpi.com This reduced nucleophilicity means that N-functionalization reactions (see section 3.2.3) may require more forcing conditions (e.g., stronger bases or more reactive electrophiles) compared to non-fluorinated azetidine analogues. This modulation of pKa is a critical tool in drug design for fine-tuning the binding characteristics and pharmacokinetic properties of nitrogen-containing heterocycles.

Chemical Transformations of the Carbonitrile Group

The carbonitrile (nitrile) group is one of the most versatile functional groups in organic synthesis, capable of being transformed into a variety of other functionalities. numberanalytics.com

Hydrolysis and Reduction Reactions of the Nitrile Functionality

The nitrile group of this compound can undergo classic hydrolysis and reduction reactions. The specific products depend on the reagents and reaction conditions used. numberanalytics.com

Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid, forming 3-(difluoromethyl)azetidine-3-carboxylic acid. It is often possible to stop the reaction at the intermediate amide stage (3-(difluoromethyl)azetidine-3-carboxamide) by using milder conditions. numberanalytics.com

Reduction: The nitrile can be completely reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst) can accomplish this, yielding [3-(difluoromethyl)azetidin-3-yl]methanamine.

These transformations are summarized in the table below.

| Transformation | Reagents | Product | Product Functional Group |

| Full Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat | 3-(difluoromethyl)azetidine-3-carboxylic acid | Carboxylic Acid |

| Partial Hydrolysis | H₂SO₄ (conc.), mild heat | 3-(difluoromethyl)azetidine-3-carboxamide | Amide |

| Reduction | 1. LiAlH₄ 2. H₂O or H₂, Raney Ni | [3-(difluoromethyl)azetidin-3-yl]methanamine | Primary Amine |

Cycloaddition Reactions Involving the Carbonitrile Group

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in cycloaddition reactions, providing a powerful method for constructing five-membered heterocycles. The most prominent example is the [3+2] cycloaddition with azides to form tetrazoles. numberanalytics.comresearchgate.net By reacting this compound with an azide (B81097) source, such as sodium azide, one can synthesize the corresponding 5-(3-(difluoromethyl)azetidin-3-yl)tetrazole. This reaction is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and mild conditions.

Additionally, nitriles can react with nitrile oxides in [3+2] cycloaddition reactions to form oxadiazoles, although this is less common than tetrazole formation. youtube.com These cycloaddition strategies offer a robust and efficient means of converting the nitrile into a more complex, stable, and often biologically active heterocyclic ring system.

Mechanistic Investigations and Computational Studies on 3 Difluoromethyl Azetidine 3 Carbonitrile Chemistry

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Synthesis and Reactivity

Understanding the intricate pathways of chemical reactions is fundamental to developing efficient synthetic methodologies and predicting product outcomes. For a molecule like 3-(Difluoromethyl)azetidine-3-carbonitrile, this involves examining the formation of the azetidine ring and the processes of difluoromethylation.

The formation and reactivity of azetidines and difluoromethylated compounds are governed by specific transition states and intermediates that determine the reaction's feasibility, regioselectivity, and stereoselectivity.

In azetidine synthesis, intramolecular SN2 reactions are common, where a nitrogen atom attacks a carbon with a leaving group. frontiersin.org A key approach involves the intramolecular aminolysis of epoxy amines. Computational studies on lanthanum(III)-catalyzed aminolysis of cis-3,4-epoxy amines have shown that the transition state energy for the formation of the four-membered azetidine ring can be lower than that for the competing five-membered pyrrolidine (B122466) ring, explaining the observed regioselectivity. frontiersin.orgnih.gov Azetidines have also been designed as transition state analogue inhibitors for enzymes like purine (B94841) nucleoside phosphorylase, where the strained ring mimics the geometry of the cationic ribooxacarbenium ion in the transition state of the enzymatic reaction. nih.govacs.org

For reactions involving the difluoromethyl group, distinct intermediates have been proposed. For instance, the base-mediated didefluorination of o-trifluoromethyl benzylamines is thought to proceed through a key difluoroquinomethide intermediate. acs.org This intermediate is generated via a 1,4-elimination of a fluoride (B91410) ion and exhibits unique electronic polarization, making it susceptible to nucleophilic attack at the difluoromethyl terminus. acs.org In other contexts, ammonium (B1175870) ylides are proposed as key intermediates in the one-carbon ring expansion of aziridines to azetidines, a transformation that must compete with side reactions like cheletropic extrusion. nih.govacs.org

Radical chemistry offers a powerful toolkit for installing the difluoromethyl group under mild conditions with broad functional group tolerance. researchgate.netscilit.com These reactions typically involve the generation of a difluoromethyl radical (•CF2H) from various precursors. nih.govscilit.com

Visible-light photoredox catalysis is a prominent strategy for generating •CF2H radicals from reagents like difluoromethyltriphenylphosphonium bromide or N-tosyl-S-difluoromethyl-S-phenylsulfoximine. nih.gov This radical can then engage in cascade reactions, such as difluoromethylation/cyclization of unactivated alkenes to build complex heterocyclic structures. nih.gov Another approach involves using sulfoximine-based reagents, which can selectively cleave a C-S bond under photoredox catalysis to release a (phenylsulfonyl)difluoromethyl radical. sioc.ac.cn This contrasts with the behavior of the same reagent under basic conditions, where it acts as a difluorocarbene precursor. sioc.ac.cn The versatility of radical difluoromethylation is evident in its application to a wide array of substrates, including the late-stage functionalization of complex molecules. rsc.org

Radical pathways are also relevant to the transformation of azetidine derivatives. For example, the radical reduction of a 3-chloro-2-(trifluoromethyl)azetidine using tributyltin hydride (n-Bu3SnH) proceeds through a configurationally labile benzylic radical intermediate. nih.gov The stereochemical outcome of the reaction is determined by the facial selectivity of hydrogen atom abstraction by this radical intermediate. nih.gov Furthermore, the aza Paternò–Büchi reaction, a [2+2] photocycloaddition to form azetidines, can proceed through triplet biradical intermediates, particularly when using photosensitizers. nih.gov The biradical nature of these intermediates often leads to a loss of stereoinformation from the starting materials. nih.gov

Metal catalysis provides efficient and selective routes for both the synthesis of the azetidine ring and the introduction of functional groups like CF2H.

Lanthanide catalysts, such as Lanthanum triflate (La(OTf)3), have proven effective in the intramolecular regioselective aminolysis of epoxy amines to yield azetidines. frontiersin.orgnih.gov Computational results suggest that lanthanum complexes coordinate to substrates and/or products, influencing the regioselectivity of the ring-opening. nih.gov

Palladium catalysis has been employed for the intramolecular γ-C(sp³)–H amination to construct functionalized azetidines. rsc.org The proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. An oxidant promotes the formation of an amino-alkyl-Pd(IV) species, which then undergoes intramolecular cyclization via reductive elimination to form the azetidine ring. rsc.org

Copper catalysis is central to many modern difluoromethylation reactions. rsc.org The copper-mediated difluoromethylation of aryl iodides is proposed to involve a Cu(I)/Cu(II) cycle. The reaction may proceed via transmetallation of the CF2H group to the copper center, followed by a single electron transfer (SET) to generate a Cu(II) species and an aryl radical. Subsequent outer-sphere transfer of the CF2H group yields the final product. rsc.org Similarly, the direct C-H oxidative difluoromethylation of heteroarenes with TMSCF2H is mediated by copper, highlighting the importance of the metal in activating both the C-H bond and the difluoromethyl source. acs.org

Computational Chemistry Approaches

Computational methods are indispensable for gaining deeper insight into the structural and electronic properties of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate molecular geometries, electronic structures, and reaction energetics. For azetidine-containing molecules, DFT calculations are crucial for understanding conformational preferences, which are key to their biological function. nih.govresearchgate.net

Conformational analysis of azapeptides and other substituted heterocycles has been systematically studied using DFT functionals like B3LYP, often with dispersion corrections (e.g., B3LYP-D3) to accurately model non-covalent interactions. nih.govnih.gov Such studies can predict the most stable conformers in different environments (gas phase and solution) by analyzing backbone and side-chain dihedral angles. researchgate.netnih.gov

DFT is also used to predict reactivity by calculating parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. ekb.egresearchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. Furthermore, DFT calculations can model the entire potential energy surface of a reaction, identifying the structures and energies of transition states and intermediates, thereby elucidating reaction mechanisms. nih.govresearchgate.net

| Parameter/Analysis | Information Gained | Relevance to this compound |

|---|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles of the lowest energy conformation. researchgate.net | Predicts the puckering of the azetidine ring and the orientation of the difluoromethyl and nitrile groups. |

| Vibrational Frequencies | Predicts theoretical IR and Raman spectra, aiding in the characterization of the synthesized molecule. researchgate.net | Helps assign experimental spectral bands to specific vibrational modes of the molecule. |

| HOMO-LUMO Energies | Indicates electronic properties, chemical reactivity, and the sites for electrophilic/nucleophilic attack. ekb.eg | Predicts the reactivity of the azetidine nitrogen, the nitrile group, and the C-H bond of the difluoromethyl group. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution, hyperconjugative interactions, and intramolecular hydrogen bonding. nih.gov | Elucidates the electronic interactions between the electron-withdrawing CF2H and CN groups and the azetidine ring. |

| Potential Energy Surface Scan | Maps the energy as a function of geometric parameters (e.g., bond rotation) to find stable conformers and transition states. nih.gov | Analyzes the conformational flexibility of the azetidine ring and the rotational barrier of the C-CF2H bond. |

While DFT provides a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.gov This is particularly valuable for understanding the behavior of flexible molecules in solution and for exploring complex reaction pathways. researchgate.netyoutube.com

MD simulations can be used to study the conformational landscape of a molecule by simulating its behavior in a solvent box over nanoseconds. researchgate.netphyschemres.org This allows for the observation of conformational changes and the calculation of thermodynamic properties like binding free energies, which is crucial for drug design. researchgate.net For instance, MD simulations can validate docking poses of a ligand within a protein's active site, assessing the stability of the complex over time. physchemres.org

Integrating MD simulations with experimental data can enhance the predictive power of computational models, for example, in predicting physicochemical properties like solubility or azeotrope formation in binary mixtures. nih.govarxiv.org By simulating the interactions between the solute and solvent molecules, MD provides detailed insights into the factors governing these properties. nih.gov Although specific MD studies on this compound are not available, the principles are broadly applicable for predicting its behavior and interactions in a biological or chemical system.

| Application Area | Specific Insights Provided | Potential Relevance |

|---|---|---|

| Conformational Sampling | Exploration of accessible conformations in solution, identifying dominant conformers and the dynamics of their interconversion. researchgate.net | Understanding the solution-phase structure of the azetidine ring and its substituents. |

| Solvation Analysis | Characterization of the hydration shell, including the number and residence time of water molecules around specific functional groups. nih.gov | Predicting aqueous solubility and interactions with biological water. |

| Ligand-Receptor Binding | Assessment of the stability of a molecule in a protein's binding pocket and calculation of binding free energies (e.g., via MM-PBSA). researchgate.netphyschemres.org | Evaluating its potential as an enzyme inhibitor or receptor ligand. |

| Reaction Pathway Modeling | Simulating the trajectory of a chemical reaction to understand dynamic effects that are not captured by static transition state theory. | Modeling ring-opening reactions or conformational changes during a reaction. |

| Permeability Prediction | Simulating the passage of a molecule through a lipid bilayer to predict its passive diffusion and membrane permeability. | Assessing its potential for oral bioavailability or blood-brain barrier penetration. |

Prediction of Substrate Reactivity and Selectivity using Computational Models

Computational modeling has emerged as an indispensable tool for predicting the reactivity and selectivity of chemical reactions, significantly accelerating the discovery and optimization of synthetic routes. nih.gov For complex molecules like this compound, computational models offer a pathway to understanding their chemical behavior without resorting to extensive trial-and-error experimentation. mit.edu

Modeling Reaction Pathways and Transition States:

Density Functional Theory (DFT) calculations are a cornerstone for investigating reaction mechanisms. nih.govoptibrium.com By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby predicting the most likely reaction pathways. For this compound, this could involve modeling its reaction with various nucleophiles or electrophiles to predict regioselectivity and stereoselectivity. For instance, in a nucleophilic ring-opening reaction, computational models can predict whether the nucleophile will attack the C2 or C4 position of the azetidine ring.

Predictive Models for Reaction Outcomes:

Machine learning and deep learning models, trained on large datasets of chemical reactions, are increasingly used to predict reaction outcomes with high accuracy. nih.gov These models can learn the complex interplay of steric and electronic factors that govern reactivity. For the synthesis of substituted azetidines, computational models have been successfully employed to prescreen reactants and predict which combinations will lead to the desired product. mit.edu Such models could be adapted to predict the success of various synthetic transformations involving this compound.

Illustrative Data from a Hypothetical Computational Study:

To illustrate the utility of these models, consider a hypothetical computational study on the nucleophilic addition to the nitrile group of this compound. The calculated activation energies for different nucleophiles could provide a quantitative measure of reactivity.

Table 1: Predicted Activation Energies for Nucleophilic Addition to this compound

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Reaction Rate |

|---|---|---|---|

| Methoxide | Methanol | 15.2 | Fast |

| Ammonia | Water | 20.5 | Moderate |

| Thiophenol | Toluene | 18.3 | Moderate |

| Water | Water | 28.7 | Slow |

This table is illustrative and based on general principles of computational chemistry. The values are not from a published study on this specific compound.

Analysis of Electronic Effects and Strain Energy in Difluoromethylated Azetidines

The reactivity of azetidines is fundamentally governed by their ring strain, which is estimated to be around 25.4 kcal/mol. rsc.org This strain, intermediate between that of the more reactive aziridines and the less reactive pyrrolidines, makes the azetidine ring susceptible to ring-opening reactions under appropriate conditions. rsc.orgrsc.org The substituents on the azetidine ring can significantly modulate both the ring strain and the electronic properties of the molecule.

Electronic Effects of the Difluoromethyl and Nitrile Groups:

The difluoromethyl (CHF₂) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This inductive effect can have a profound impact on the reactivity of the azetidine ring. For instance, the electron-withdrawing nature of the CHF₂ group at the C3 position would be expected to influence the basicity of the azetidine nitrogen. Similarly, the nitrile (-C≡N) group is also strongly electron-withdrawing. The combined electronic effects of these two groups at the same carbon atom create a unique electronic environment within the molecule.

A computational analysis of the electrostatic potential surface of this compound would likely reveal a significant polarization of the C-F and C-N bonds, as well as an altered electron density distribution across the azetidine ring compared to the unsubstituted parent heterocycle.

Strain Energy Analysis:

Table 2: Hypothetical Calculated Properties of Substituted Azetidines

| Compound | Strain Energy (kcal/mol) | N-H Bond Dissociation Energy (kcal/mol) | Predicted Ring-Opening Reactivity |

|---|---|---|---|

| Azetidine | 25.4 | 95.2 | Baseline |

| 3-Cyanoazetidine | 26.1 | 96.5 | Slightly Increased |

| 3-(Difluoromethyl)azetidine | 26.8 | 97.1 | Increased |

| This compound | 27.5 | 98.3 | Significantly Increased |

This table is illustrative and based on the expected electronic and steric effects of the substituents. The values are not from a published study.

The results from such computational analyses are crucial for rationalizing observed reactivity and for designing new synthetic strategies that exploit the unique properties of this compound. nih.gov For example, the increased strain and strong electronic withdrawal might render the azetidine ring more susceptible to certain types of strain-release reactions. nih.gov

Applications of 3 Difluoromethyl Azetidine 3 Carbonitrile in Advanced Organic Synthesis

Utility as a Precursor for Diverse Azetidine-Containing Scaffolds

The azetidine (B1206935) ring is a privileged structural motif found in numerous biologically active compounds and natural products. nih.gov The strained four-membered ring imparts specific conformational constraints that can enhance binding affinity to biological targets. 3-(Difluoromethyl)azetidine-3-carbonitrile serves as an exceptional starting material for a wide array of more complex azetidine derivatives, leveraging the reactivity of its nitrile group and the inherent characteristics of the azetidine core. nih.gov

Non-proteinogenic amino acids are critical components in the development of peptidomimetics, therapeutic agents, and biochemical probes. The nitrile group of this compound is a synthetic handle that can be readily converted into a carboxylic acid or an amide, yielding novel α,α-disubstituted β-amino acid derivatives.

The hydrolysis of the nitrile is a key transformation. Under either acidic or basic conditions, the cyano group can be converted to a carboxyl group, affording 3-(difluoromethyl)azetidine-3-carboxylic acid. nih.govmdpi.com This product is a conformationally constrained, fluorinated analogue of β-proline, making it an attractive building block for creating peptides with enhanced stability and specific secondary structures. mdpi.comresearchgate.net The synthesis of such azetidine carboxylic acids is fundamental for producing new peptide-based therapeutics and research tools. researchgate.netnih.gov The general transformation is outlined in the table below.

| Transformation | Reagents and Conditions | Product | Significance |

| Nitrile Hydrolysis | 1. HCl (aq), Δ 2. NaOH (aq), Δ | 3-(Difluoromethyl)azetidine-3-carboxylic acid | Access to novel, conformationally constrained, fluorinated β-amino acids. nih.govmdpi.com |

| Nitrile Reduction | H₂, Raney Ni or LiAlH₄ | 3-(Aminomethyl)-3-(difluoromethyl)azetidine | Synthesis of difluoromethylated 1,3-diamines. |

| Cycloaddition | Organoazides | 5-(3-(Difluoromethyl)azetidin-3-yl)tetrazole | Creation of bioisosteres for carboxylic acids with different physicochemical properties. researchgate.net |

This table presents plausible synthetic transformations based on established chemical principles for nitrile group manipulation.

The inherent ring strain of the azetidine nucleus, combined with the electronic influence of the gem-difluoromethyl and nitrile substituents, makes this compound a candidate for ring-opening and ring-transformation reactions. youtube.com These reactions provide pathways to more complex heterocyclic systems that are otherwise difficult to access.

For instance, treatment of related α-trifluoromethyl-α-carboxyazetidines with acid has been shown to induce ring-opening, leading to the formation of linear amino acid derivatives like α-CF₃-homoserine. mdpi.com A similar reactivity can be anticipated for this compound, where nucleophilic attack or acid-promoted cleavage could yield functionalized acyclic structures. Furthermore, cycloaddition reactions involving the nitrile group, such as [3+2] cycloadditions with azides to form tetrazoles, can be employed to generate more elaborate heterocyclic frameworks attached to the azetidine core. researchgate.netnih.gov The concept of ring transformation, where a cyclic substrate reacts to form a new ring system, is a powerful tool in synthesis, and the reactivity of the azetidine ring offers potential for such "scrap and build" strategies. encyclopedia.pubresearchgate.netresearchgate.net

Contributions to the Synthesis of Structurally Unique Fluorinated Molecules

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. encyclopedia.pubnih.gov The difluoromethyl group (CHF₂) is of particular interest as it can act as a bioisostere for a hydroxyl group or a thiol, and its unique electronic properties can modulate the acidity of nearby protons.

This compound is an exemplary building block for creating structurally novel fluorinated compounds. nih.govchemscene.comambeed.com It provides a ready-made scaffold containing the valuable CHF₂ moiety attached to a quaternary carbon. This allows chemists to bypass the often-challenging steps of selective difluoromethylation. By using this building block, a variety of complex molecules with precisely placed difluoromethyl groups can be synthesized. For example, incorporating the hydrolyzed form, 3-(difluoromethyl)azetidine-3-carboxylic acid, into peptides results in fluorinated peptidomimetics with potentially enhanced enzymatic stability and altered conformational preferences. rsc.org Moreover, azetidine-containing fluorophores have been developed, suggesting that derivatives of this compound could be used to create novel fluorescent probes and materials. nih.gov

Development of Chiral Building Blocks and Templates in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is critical in drug discovery, as different enantiomers can have vastly different pharmacological and toxicological profiles. This compound possesses a stereogenic center at the C3 position. The development of asymmetric routes to this compound, or the resolution of its racemic mixture, provides access to valuable chiral building blocks. nih.gov

Chiral, non-racemic versions of this compound can serve as templates in asymmetric synthesis, where the predefined stereochemistry of the azetidine core directs the formation of new stereocenters. mdpi.com For example, the synthesis of chiral azetidin-3-ones has been achieved through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, demonstrating that asymmetric access to 3-substituted azetidines is feasible. nih.gov Once obtained in enantiopure form, the chiral this compound can be elaborated into a variety of enantiomerically pure scaffolds, including amino acids, diamines, and other complex heterocycles, without the need for subsequent chiral resolutions. mdpi.comthieme-connect.de

| Synthetic Approach | Key Reaction | Outcome | Reference |

| Asymmetric Cyclization | Gold-catalyzed oxidative cyclization | Chiral azetidin-3-one (B1332698) precursors | nih.gov |

| Chiral Resolution | Classical resolution or chiral chromatography | Enantiomerically pure (R)- and (S)-3-(difluoromethyl)azetidine-3-carbonitrile | General Principle |

| Asymmetric Strecker Reaction | Strecker reaction on a prochiral ketimine using a chiral catalyst | Enantioselective synthesis of α-amino nitriles | mdpi.com |

This table summarizes established strategies for obtaining chiral compounds that could be applied to the synthesis of enantiopure this compound.

Strategic Integration into Retrosynthetic Pathways for Novel Chemical Entities

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule. amazonaws.com this compound represents a strategic "disconnection," a point where a complex target molecule can be simplified into more readily available starting materials.

When designing a synthesis for a novel chemical entity containing a 3-(difluoromethyl)-3-carboxy-azetidine moiety, chemists can recognize this entire unit as being derivable from this compound. This simplifies the retrosynthetic plan significantly. The presence of this building block in a retrosynthetic scheme allows for the convergent and efficient assembly of complex targets. For example, a retrosynthetic approach to α-trifluoromethyl α-amino acids has been proposed, highlighting how fluorinated building blocks are key to synthetic planning. mdpi.com Similarly, the analysis of a target molecule containing both an azetidine ring and a difluoromethyl group would logically lead back to a precursor like this compound, streamlining the design and execution of its synthesis. nih.govnih.gov

Q & A

Q. What are the preferred synthetic routes for 3-(difluoromethyl)azetidine-3-carbonitrile, and how do reaction conditions influence yield?

The synthesis of azetidine-carbonitrile derivatives often involves cyclization or functional group interconversion. For example, potassium fluoride in sulfolane has been used to substitute halogens with fluorine in pyridine-carbonitrile analogs, though yields depend on solvent polarity and temperature control to minimize side reactions . Similarly, sodium in methanol facilitates nucleophilic additions in pyridine derivatives, suggesting analogous conditions could optimize azetidine ring formation . Key challenges include managing steric hindrance from the difluoromethyl group and ensuring regioselectivity during nitrile introduction.

Q. How does the difluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Fluorine substituents reduce basicity and enhance metabolic stability via inductive effects. For example, trifluoromethylpyridine-carbonitriles exhibit increased lipophilicity (logP) and improved bioavailability compared to non-fluorinated analogs, as fluorine’s electronegativity stabilizes adjacent electron-deficient centers . Computational modeling (e.g., Cambridge Structural Database) can predict conformational changes induced by the difluoromethyl group, such as altered dipole moments or hydrogen-bonding potential .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : NMR is essential for confirming the difluoromethyl group’s presence and symmetry (e.g., splitting patterns).

- X-ray crystallography : Resolves spatial arrangement, as demonstrated for structurally related 2-amino-4-arylpyridine-3-carbonitriles, where bond angles and torsion angles revealed steric interactions .

- HRMS : Validates molecular formula, particularly for intermediates with isotopic fluorine patterns .

Advanced Research Questions

Q. How can contradictory solubility data for azetidine-carbonitriles be resolved during formulation studies?

Discrepancies often arise from polymorphic forms or residual solvents. For example, pyridine-carbonitrile derivatives showed variable solubility in DMSO due to crystal packing differences, resolved via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) . For this compound, controlled recrystallization in aprotic solvents (e.g., acetonitrile) may stabilize a single polymorph.

Q. What strategies mitigate steric hindrance during functionalization of the azetidine ring?

Steric effects from the difluoromethyl group can hinder nucleophilic attacks. Strategies include:

Q. How does the difluoromethyl group affect docking interactions in enzyme inhibition assays?

Fluorine’s stereoelectronic effects can alter binding modes. For instance, trifluoromethyl groups in pyridine-carbonitriles enhanced hydrophobic interactions with kinase ATP pockets, while fluorine’s lone pairs stabilized hydrogen bonds with backbone amides . Molecular dynamics simulations (MDS) of related compounds suggest similar interactions for this compound, particularly in enzymes with hydrophobic active sites.

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Storage : Under inert gas (argon) at –20°C to prevent hydrolysis of the nitrile group .

- PPE : Nitrile gloves, safety goggles, and fume hoods are mandatory, as cyanide-containing intermediates require strict exposure control .

- Spill management : Neutralize with alkaline permanganate solutions to oxidize residual nitrile groups .

Analytical and Computational Methods

Q. How can conformational analysis using crystallographic data inform drug design?

Single-crystal X-ray structures of analogs (e.g., 2-amino-4-(3-fluorophenyl)pyridine-3-carbonitrile) revealed planar nitrile groups and non-covalent interactions (e.g., C–H···F), guiding scaffold optimization for target engagement . For this compound, similar analyses could predict bioactive conformers or metabolic susceptibility.

Q. What computational tools predict metabolic pathways for fluorinated azetidines?

Software like MetaDrug® or GLORYx integrates fluorine-specific parameters (e.g., C–F bond dissociation energies) to forecast oxidative metabolism. For example, trifluoromethyl groups in pyridine-carbonitriles were predicted to resist CYP450-mediated oxidation, validated via in vitro microsomal assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity for azetidine-carbonitriles?

Cross-validate assays using orthogonal methods:

- In vitro vs. in vivo : Differences may arise from pharmacokinetic factors (e.g., plasma protein binding).

- Batch variability : Trace impurities (e.g., residual solvents) can modulate activity; HPLC-UV/HRMS ensures batch consistency .

- Target selectivity : Off-target effects observed in kinase screens require counter-screening against related enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.